4-Fluoro-2,3,6,7-tetrahydro-1H-azepine is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry and pharmacology. This compound features a bicyclic structure that includes a saturated azepine ring, which is a seven-membered ring containing one nitrogen atom. The presence of the fluorine substituent significantly influences its chemical properties and biological activity.
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine belongs to the class of azepines, which are characterized by their seven-membered ring structures containing nitrogen. It is classified under organic compounds and can be further categorized based on its functional groups and substituents.
The synthesis of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine can be achieved through several methods:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.
The molecular structure of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine features a saturated seven-membered ring with a fluorine atom attached at the 4-position. The general formula can be represented as CHFN.
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to achieve desired outcomes efficiently.
The mechanism of action for compounds like 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine often involves interaction with biological targets such as receptors or enzymes. For instance:
Characterization techniques such as infrared spectroscopy and high-performance liquid chromatography are used to analyze purity and confirm structural integrity.
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine has potential applications in various scientific fields:
Cu(I)-catalyzed tandem amination/cyclization represents a powerful atom-economical route to fluorinated azepines. This method utilizes functionalized allenynes (e.g., R = −(CH₂)ₙC≡CH) and primary/secondary amines under cationic Cu(MeCN)₄PF₆ catalysis (10 mol%) in 1,4-dioxane at 70–90°C. The reaction proceeds via copper acetylide formation, nucleophilic amine addition, and intramolecular allene cyclization to construct the azepine core with simultaneous fluoroalkyl incorporation [1]. Optimized conditions (1.2 equiv aniline, 6h, 70°C) achieve 65% isolated yield for trifluoromethyl-substituted azepin-2-carboxylates. Substrate scope includes anilines, morpholine, and piperidine, though aliphatic primary amines (e.g., iso-propylamine) show negligible reactivity. Key mechanistic evidence includes:
Table 1: Cu(I)-Catalyzed Azepine Synthesis Optimization
Entry | Amine (Equiv) | Catalyst (mol%) | Solvent/Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | 2.0 | Cu(MeCN)₄PF₆ (10) | Dioxane/90 | 8 | 65 |
4 | 1.5 | Cu(MeCN)₄PF₆ (10) | Dioxane/80 | 8 | 77 |
10 | 1.2 | Cu(MeCN)₄PF₆ (10) | Dioxane/70 | 6 | 91 (NMR) |
Ring-closing metathesis provides stereocontrolled access to the 2,3,6,7-tetrahydroazepine scaffold prior to fluorination. Starting from divinylcarbinol derivatives, Grubbs II catalyst (5–10 mol%) mediates diene cyclization in anhydrous CH₂Cl₂ at 40°C to form tetrahydroazepines in 77% yield over 5 steps [5] [7]. Critical to success is substrate prefunctionalization:
Table 2: RCM-Hydroboration Sequence Outcomes
Product | Regiochemistry | Key NMR Correlations | Diastereoselectivity |
---|---|---|---|
(5S)-4a | C5-OH | H4-C1' (δc 74.0 ppm) | >20:1 dr |
(6R)-4b | C6-OH | H4-C1' (δc 72.5 ppm) | >20:1 dr |
Phosphine catalysis enables modular assembly of C4-fluorinated azepines through [3+2] annulations. Tributylphosphine (20 mol%) activates δ-fluoroalkyl allylic acetates (e.g., CF₃CH₂OCOCH=CH₂) toward zwitterion formation, which undergoes cycloaddition with electron-deficient dienes [7]. Key advantages include:
Late-stage C4 fluorination employs two principal strategies: electrophilic fluorodesilylation and deoxyfluorination:
Table 3: Fluorination Reagent Comparison
Method | Reagent | Conditions | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|---|
Electrophilic fluorination | SelectFluor® | CH₃CN, 0°C, 4h | 82 | >15:1 dr | Requires silylated precursor |
Deoxyfluorination | Deoxo-Fluor® | Toluene, −40→25°C, 12h | 89 | 8:1 dr | Epimerization risk |
Nucleophilic substitution | KF/18-crown-6 | DMF, 120°C, 24h | <20 | None | Low efficiency |
Atom-economical routes (e.g., phosphine cycloadditions) offer distinct advantages over transition metal catalysis:
Parameter | TM-Catalyzed Routes | Atom-Economical Routes |
---|---|---|
Steps to 4-fluoroazepine | 5–8 | 3–4 |
Typical yield/stage | 65–80% | 70–90% |
Stereocontrol | >95% ee achievable | Limited (≤80% ee) |
Fluorine incorporation | Early-stage (CF₃-ynones) | Late-stage (C4-OH→F) |
Industrial scalability favors phosphine/RCM routes despite lower stereoselectivity, while pharmaceutical applications prioritize Cu/Rh methods for chiral building blocks [2] [7].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5